molecular formula C9H17NO B12869468 Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)

Cat. No.: B12869468
M. Wt: 155.24 g/mol
InChI Key: GKEQXBDFWXTREG-MRVPVSSYSA-N
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Description

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) typically involves the PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . This method allows for the efficient preparation of pyrrolidine-functionalized nucleosides, which can be further modified for various applications.

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of commercial halogenated precursors and efficient catalysts like PyBOP ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce pyrrolidine derivatives with reduced functional groups .

Scientific Research Applications

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is unique due to its specific structural features and biological activities. Its ability to inhibit viral reverse transcriptases and DNA polymerases sets it apart from other pyrrolidine derivatives .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2R)-2-methyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-8(2)9(11)10-6-4-5-7-10/h8H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

GKEQXBDFWXTREG-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)N1CCCC1

Canonical SMILES

CCC(C)C(=O)N1CCCC1

Origin of Product

United States

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